4-(1,1,2,2,2-Pentafluoroethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5N/c8-6(9,7(10,11)12)5-1-3-13-4-2-5/h5,13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOYRZGGPCRUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical and Structural Characteristics
The fundamental properties of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine are summarized in the table below, providing a snapshot of its key chemical identifiers and characteristics.
| Property | Value |
| CAS Number | 2205682-98-8 |
| Molecular Formula | C₇H₁₀F₅N |
| Molecular Weight | 203.15 g/mol |
Synthesis and Reactivity
While specific, detailed synthetic procedures for 4-(1,1,2,2,2-Pentafluoroethyl)piperidine are not extensively documented in readily available literature, its synthesis can be conceptualized through established methods for the preparation of 4-substituted piperidines. dtic.milyoutube.comrsc.org General approaches often involve the construction of the piperidine (B6355638) ring with the desired substituent already in place or the introduction of the substituent onto a pre-formed piperidine ring.
Potential synthetic strategies could include:
Alkylation of a piperidine precursor: This could involve the reaction of a suitable 4-piperidone (B1582916) derivative with a pentafluoroethylating agent.
Cyclization reactions: The synthesis could proceed via the cyclization of an acyclic precursor already containing the pentafluoroethyl group. dtic.mil
Reduction of a corresponding pyridine (B92270): A suitably substituted pyridine could be reduced to the corresponding piperidine.
The reactivity of this compound is largely dictated by the piperidine nitrogen and the pentafluoroethyl group. The nitrogen atom retains its basic and nucleophilic character, allowing for reactions such as N-alkylation, N-acylation, and salt formation. The electron-withdrawing nature of the pentafluoroethyl group would be expected to decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.
Applications in Contemporary Research
Strategies for the Stereoselective and Regioselective Introduction of the Pentafluoroethyl Moiety
The direct and controlled incorporation of a pentafluoroethyl group onto a piperidine ring is a key challenge in the synthesis of these valuable compounds. Two primary strategies are considered: the perfluoroalkylation of pre-existing piperidine precursors and the de novo construction of the piperidine ring from fragments already containing the pentafluoroethyl group.
Perfluoroalkylation of Piperidine Precursors
The introduction of a pentafluoroethyl group onto a pre-formed piperidine ring can be achieved through various perfluoroalkylation methods. These methods can be broadly categorized into nucleophilic, electrophilic, and radical approaches. The choice of method often depends on the nature of the piperidine precursor and the desired regioselectivity.
For the synthesis of this compound, a suitable precursor would be a 4-substituted piperidine that can react with a pentafluoroethylating agent. For instance, a piperidin-4-one derivative could serve as a versatile starting material. Nucleophilic pentafluoroethylation of 4-piperidone (B1582916) using reagents like pentafluoroethyllithium or (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃) in the presence of a fluoride (B91410) source could provide the corresponding tertiary alcohol. Subsequent deoxygenation would then yield the desired product.
Radical perfluoroalkylation offers another powerful approach. The reaction of a piperidine-derived enamine or enolate with a pentafluoroethyl radical source, such as pentafluoroethyl iodide under photoredox or thermal conditions, could lead to the formation of the C-C bond at the 4-position. The regioselectivity of these reactions is often governed by the stability of the radical intermediate.
| Precursor Type | Perfluoroalkylation Method | Pentafluoroethylating Agent | Potential Product |
| Piperidin-4-one | Nucleophilic Addition | C₂F₅Li, TMSC₂F₅/F⁻ | 4-hydroxy-4-(pentafluoroethyl)piperidine |
| N-Boc-4-piperidone | Nucleophilic Addition | C₂F₅MgBr | 1-(tert-butoxycarbonyl)-4-hydroxy-4-(pentafluoroethyl)piperidine |
| Piperidine Enamine | Radical Alkylation | C₂F₅I, (PhSO₂)₂ | 4-(Pentafluoroethyl)piperidin-2-one |
De Novo Construction of the Piperidine Ring Incorporating Pentafluoroethyl Fragments
An alternative to functionalizing a pre-existing piperidine ring is to construct the heterocyclic system from acyclic precursors that already contain the pentafluoroethyl moiety. This de novo approach can offer better control over the stereochemistry and substitution pattern of the final product.
One potential strategy involves the use of a building block containing a pentafluoroethyl group and suitable functional groups for ring closure. For example, a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ketone bearing a pentafluoroethyl group could be a key step. The resulting adduct could then undergo reductive amination or other cyclization reactions to form the piperidine ring.
Another approach could involve a multicomponent reaction where a pentafluoroethyl-containing aldehyde or ketone, an amine, and a diene participate in a domino reaction sequence to assemble the piperidine core. Intramolecular cycloaddition reactions of acyclic precursors bearing a pentafluoroethyl group also represent a viable route. mdpi.comnih.govnih.govrsc.org For instance, a Diels-Alder reaction of a diene with a dienophile containing a pentafluoroethyl group could be envisioned to construct a cyclohexene (B86901) ring, which could then be converted to the desired piperidine.
Cyclization and Ring-Forming Reactions for the Piperidine Core
A powerful and increasingly popular strategy for the synthesis of fluorinated piperidines is the hydrogenation of readily available fluorinated pyridine (B92270) precursors. This approach, known as Dearomatization-Hydrogenation (DAH), allows for the direct conversion of flat, aromatic systems into three-dimensional saturated heterocycles. nih.govnih.gov
Dearomatization-Hydrogenation (DAH) of Fluoropyridine Derivatives
The DAH of fluoropyridine derivatives is a highly effective method for the synthesis of all-cis-(multi)fluorinated piperidines. nih.gov This process typically involves a one-pot reaction where the pyridine ring is first dearomatized and then subsequently hydrogenated. The stereochemical outcome of the hydrogenation is often highly cis-selective, leading to the formation of thermodynamically favored products.
Rhodium-based catalysts have proven to be particularly effective for the DAH of fluoropyridines. nih.gov A one-pot rhodium-catalyzed dearomatization–hydrogenation process has been developed that enables the formation of a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This strategy involves the dearomatization of the fluoropyridine precursor followed by the complete saturation of the resulting intermediates through hydrogenation. nih.gov
The reaction conditions for the rhodium-catalyzed DAH of fluoropyridines typically involve the use of a rhodium catalyst, such as a rhodium-carbene complex, in the presence of a borane (B79455) reagent like pinacol (B44631) borane (HBpin) and a hydrogen source. The reaction is usually carried out in a dry, inert atmosphere.
| Catalyst | Hydrogen Source | Key Features | Reference |
| Rhodium-carbene complex | H₂ | One-pot dearomatization-hydrogenation, high diastereoselectivity for all-cis products. | nih.gov |
| [Rh(COD)Cl]₂ / Ligand | Transfer Hydrogenation | Asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts. |
Palladium catalysts are also widely used for the hydrogenation of pyridine derivatives to piperidines. nih.gov Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation. The hydrogenation of fluoropyridines using palladium catalysts can be challenging due to potential catalyst poisoning and hydrodefluorination side reactions. However, recent studies have shown that under optimized conditions, palladium-catalyzed hydrogenation can be a viable method for the synthesis of fluorinated piperidines. nih.gov
The success of palladium-catalyzed hydrogenation of fluoropyridines often relies on the choice of solvent, additives, and reaction conditions. For example, the use of acidic conditions can help to protonate the pyridine nitrogen, making the ring more susceptible to hydrogenation and reducing catalyst deactivation.
| Catalyst | Hydrogen Source | Key Features | Reference |
| Pd/C | H₂ | Heterogeneous catalysis, potential for hydrodefluorination. | nih.gov |
| Pd(OH)₂/C | H₂ | Can be used for the hydrogenation of fluorinated pyridines. |
Mechanistic Insights into Dearomatization and Hydrogenation Pathways
A significant challenge in synthesizing fluorinated piperidines is the direct hydrogenation of the corresponding fluoro-substituted pyridines. This approach often suffers from catalyst deactivation by the Lewis-basic heterocycle and competitive hydrodefluorination, where C-F bonds are cleaved. nih.govresearchgate.net A robust strategy to circumvent these issues involves a one-pot, rhodium-catalyzed dearomatization-hydrogenation (DAH) process, which has been successfully applied to produce a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govspringernature.com
The reaction mechanism is initiated by a rhodium-catalyzed dearomatization of the fluoropyridine precursor using a boron-containing reductant, such as pinacol borane (HBpin). springernature.com This initial step breaks the aromaticity of the pyridine ring, forming a mixture of diene intermediates. This transformation is crucial as it circumvents the problems associated with direct hydrogenation of the aromatic system. Once the aromaticity is broken, the resulting non-aromatic intermediates undergo complete saturation via hydrogenation, a process that is significantly more facile than the hydrogenation of the starting pyridine. nih.govspringernature.com
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and versatile strategy for constructing the piperidine ring. researchgate.net These methods involve the formation of a key carbon-nitrogen or carbon-carbon bond from a linear precursor, often with a high degree of stereochemical control.
One notable example is the copper-catalyzed intramolecular cyclizative aminoboration of alkenes. This method has been employed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating various substituents. The use of a chiral catalyst, such as a copper complex with a chiral bisphosphine ligand (e.g., (S, S)-Ph-BPE), allows for the formation of highly enantioenriched piperidine products. nih.govresearchgate.net
Another sophisticated approach is the cascade intramolecular Prins/Friedel-Crafts cyclization. This reaction begins with an acid-promoted condensation, typically involving a homoallylic alcohol and an aldehyde, to generate an oxocarbenium ion. This intermediate then undergoes an intramolecular Prins-type cyclization with an olefin, creating a stable carbocation that is subsequently trapped through a Friedel-Crafts reaction to complete the ring system. beilstein-journals.org While not yet specifically reported for 4-(pentafluoroethyl)piperidine, the versatility of these intramolecular strategies suggests their potential applicability for constructing piperidine rings bearing complex fluorinated side chains.
Ring Expansion Methodologies from Smaller Heterocycles
Ring expansion methodologies provide an alternative and often stereoselective route to substituted piperidines from more readily available smaller heterocyclic precursors, such as pyrrolidines or cyclopropanes. rsc.orgnih.gov
A successful strategy involves the ring expansion of activated pyrrolidines. For example, optically active 3-substituted piperidines have been prepared from 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine. rsc.org The mesylate group acts as a leaving group, which, upon nucleophilic attack, facilitates the expansion of the five-membered ring into a six-membered piperidine. This method has been used to synthesize various piperidine derivatives, including those with amino and fluoro substituents at the 4-position. rsc.org
More recently, a metal-free, stereoselective ring-expansion of monocyclopropanated pyrroles has been developed. nih.gov This process is driven by a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of an unactivated endocyclic C-C bond in the cyclopropane (B1198618) ring. This methodology yields highly functionalized tetrahydropyridine (B1245486) derivatives, which are direct precursors to piperidines. Another innovative approach involves an oxidative ring opening of a smaller ring, like a cyclopentene, to form a reactive diformyl intermediate. This intermediate can then undergo a ring-closing reaction with a chiral amine, leading to ring expansion and the formation of a piperidine scaffold with controlled stereochemistry. nih.gov
Cycloaddition Reactions (e.g., [4+2] Annulations)
Cycloaddition reactions, particularly [4+2] annulations (Diels-Alder reactions), are among the most powerful methods for constructing six-membered rings with excellent control over regioselectivity and stereoselectivity. mdpi.com These reactions have been adapted for the synthesis of complex piperidine derivatives.
A boronyl radical-catalyzed [4+2] cycloaddition between 3-aroyl azetidines and various alkenes has been shown to produce polysubstituted piperidines in high yield and diastereoselectivity. nih.gov This method is notable for its use of metal-free conditions and its ability to engage previously unreactive, highly substituted alkenes. Another key strategy is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which furnishes functionalized piperidine derivatives with high enantioselectivity. nih.gov
Transition metals can also catalyze intramolecular [4+2] cycloadditions that may not proceed under thermal conditions. Nickel-catalyzed cycloadditions of dienes with unactivated alkynes, for instance, proceed under mild conditions with retention of stereochemistry, providing an alternative to the traditional Diels-Alder reaction. williams.edu While the direct synthesis of 4-(pentafluoroethyl)piperidine using these methods has not been extensively detailed, the use of fluorinated dienophiles, such as trifluoroethylene, in [4+2] cycloadditions is known, suggesting the feasibility of this approach for accessing fluoroalkyl-substituted piperidine cores.
Asymmetric and Enantioselective Synthetic Routes
The synthesis of chiral, enantioenriched piperidines is of paramount importance, as the biological activity of such compounds is often dependent on their absolute stereochemistry.
Diastereoselective Control in Piperidine Formation
Many modern synthetic methods for piperidine synthesis offer high levels of diastereoselective control, allowing for the predictable formation of specific stereoisomers.
The rhodium-catalyzed dearomatization-hydrogenation (DAH) process is a prime example, consistently producing all-cis substituted multifluorinated piperidines with excellent diastereomeric ratios (>99:1 in many cases). nih.gov This high level of stereocontrol is a defining feature of the methodology, enabling access to specific diastereomers that would be difficult to obtain otherwise.
Similarly, cycloaddition reactions can exhibit high diastereoselectivity. The boronyl radical-catalyzed [4+2] cycloaddition, for instance, delivers polysubstituted piperidines with a high degree of diastereocontrol. nih.gov The ability to determine the stereochemistry of the resulting fluorinated piperidines is crucial, and NMR techniques, such as the analysis of 1JC-F coupling constants (the fluorine Perlin-like effect), can be instrumental in assigning the axial or equatorial orientation of fluorine substituents. researchgate.net
| Methodology | Key Features | Typical Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Dearomatization-Hydrogenation (DAH) | Forms all-cis-(multi)fluorinated piperidines | >99:1 | nih.gov |
| Boronyl Radical-Catalyzed [4+2] Cycloaddition | Forms polysubstituted piperidines | High | nih.gov |
| Intramolecular Cyclizative Aminoboration | Forms cis-2,3-disubstituted piperidines | High | nih.govresearchgate.net |
Enantioselective Access via Chiral Catalysis or Auxiliaries
Achieving enantioselectivity requires the use of chiral catalysts or chiral auxiliaries to influence the stereochemical outcome of the reaction. wikipedia.orgnih.gov
Chiral Catalysis: Enantioselective catalysis involves a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. The copper-catalyzed cyclizative aminoboration mentioned previously is an excellent example. By using a chiral ligand like (S, S)-Ph-BPE, the reaction produces 2,3-cis-disubstituted piperidines in moderate to good yields and with excellent enantioselectivities. nih.govresearchgate.net Similarly, the [4+2] annulation of imines and allenes can be rendered highly enantioselective through the use of C2-symmetric chiral phosphepine catalysts. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center. researchgate.netresearchgate.net Evans' oxazolidinones are well-known auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to create stereocenters, which can then be elaborated to form piperidine rings. researchgate.net Another important class are sulfinyl auxiliaries, which have been effectively used in the asymmetric synthesis of fluorinated amines and amino acids through diastereoselective additions to fluorinated imines. bioorganica.com.ua After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy provides a reliable method for constructing complex chiral molecules containing fluoroalkyl groups.
| Approach | Example | Key Principle | Reference |
|---|---|---|---|
| Chiral Catalysis | Cu-catalyzed cyclizative aminoboration with (S,S)-Ph-BPE ligand | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer. | nih.govresearchgate.net |
| Chiral Catalysis | Phosphine-catalyzed [4+2] annulation | A chiral phosphine (B1218219) catalyst controls the stereochemical outcome of the cycloaddition. | nih.gov |
| Chiral Auxiliaries | Evans' Oxazolidinones | A covalently attached chiral group directs the stereoselective functionalization of the substrate. | researchgate.net |
| Chiral Auxiliaries | Chiral Sulfinyl Groups | Used for diastereoselective additions to fluorinated imines to produce chiral fluorinated amines. | bioorganica.com.ua |
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For complex targets like this compound, this involves exploring novel catalytic systems and innovative technologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. Key strategies include the use of heterogeneous catalysts for easy separation and recycling, and electrochemical methods that use electricity as a clean reagent.
A significant advancement in the synthesis of fluorinated piperidines is the direct hydrogenation of readily available fluoropyridine precursors. This approach is advantageous as it reduces the number of synthetic steps. However, challenges such as catalyst deactivation and undesired hydrodefluorination must be overcome.
A particularly effective green methodology is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridines. nih.govnih.gov This process allows for the highly diastereoselective formation of a wide range of substituted all-cis-(multi)fluorinated piperidines. nih.gov The reaction typically proceeds under relatively mild conditions and demonstrates the potential for creating complex fluorinated piperidines in a more sustainable fashion. springernature.com The precursor for the title compound, 4-(1,1,2,2,2-pentafluoroethyl)pyridine, can be envisioned as a suitable substrate for this transformation.
The DAH process often utilizes a rhodium complex and a hydride source, like pinacol borane, to first dearomatize the pyridine ring, followed by hydrogenation to yield the saturated piperidine ring. nih.gov A key advantage is the high diastereoselectivity, affording predominantly the all-cis isomer, which is crucial for pharmacological applications where specific stereochemistry is required. nih.govnih.gov This method avoids harsh reagents and often allows for the isolation of the desired product through standard purification techniques. nih.gov
| Fluoropyridine Precursor | Catalyst System | Product (TFA Protected) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 3-Fluoropyridine | [Rh-2], HBpin, H₂ | N-TFA-3-fluoropiperidine | 95 | >99:1 |
| 3,5-Difluoropyridine | [Rh-2], HBpin, H₂ | N-TFA-3,5-difluoropiperidine | 94 | >99:1 |
| 2-Fluoro-5-methylpyridine | [Rh-2], HBpin, H₂ | N-TFA-2-fluoro-5-methylpiperidine | 85 | >99:1 |
| 2-Fluoro-4-picoline | [Rh-2], HBpin, H₂ | N-TFA-2-fluoro-4-methylpiperidine | 96 | >99:1 |
Table 1. Examples of Rhodium-Catalyzed Dearomatization–Hydrogenation of Fluoropyridines. Data sourced from Nairoukh, Z., et al. (2019). nih.gov
Electrochemical synthesis has emerged as a powerful tool in green chemistry, utilizing electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov Electroreductive cyclization represents a promising strategy for the construction of piperidine rings under mild and environmentally friendly conditions. nih.gov
This method has been successfully applied to the synthesis of various piperidine and pyrrolidine (B122466) derivatives from readily available imines and terminal dihaloalkanes. nih.govresearchgate.net The reaction is typically carried out in a flow microreactor, which offers a large specific surface area, enhancing the efficiency of the cathodic reduction of the substrate. nih.gov This setup allows for continuous production and can yield the target compounds in good yields, often superior to conventional batch-type reactions. nih.govnih.gov
The general mechanism involves the initial reduction of an imine at the cathode to form a stable radical anion. This is followed by a nucleophilic attack on a terminal dihaloalkane, a further one-electron reduction, and subsequent intramolecular cyclization to form the piperidine ring. nih.gov While direct examples for the synthesis of this compound using this method are not prominently documented, the versatility of the electroreductive cyclization of imines suggests its potential applicability. By selecting appropriately functionalized precursors, such as an imine derived from an amine and an aldehyde containing the pentafluoroethyl group, this green electrochemical route could be adapted for the synthesis of the target compound and its analogues. This approach eliminates the need for potentially toxic or expensive metal catalysts and reagents. nih.gov
| Imine Substrate | Dihaloalkane | Reaction System | Product | Yield (%) |
|---|---|---|---|---|
| Benzylideneaniline | 1,5-Dibromopentane | Flow Microreactor | 1,2-Diphenylpiperidine | 78 |
| Benzylideneaniline | 1,4-Dibromobutane | Batch-type Reactor | 1,2-Diphenylpyrrolidine | 45 |
| N-(4-Methoxybenzylidene)aniline | 1,5-Dibromopentane | Flow Microreactor | 1-Phenyl-2-(4-methoxyphenyl)piperidine | 75 |
| N-(4-Chlorobenzylidene)aniline | 1,5-Dibromopentane | Flow Microreactor | 1-Phenyl-2-(4-chlorophenyl)piperidine | 85 |
Table 2. Examples of Electroreductive Cyclization for the Synthesis of N-Heterocycles. Data sourced from Naito, Y., et al. (2022). nih.gov
Functionalization at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is the most nucleophilic and basic site in the molecule, making it the primary center for functionalization. Standard reactions for secondary amines, such as N-alkylation, N-acylation, and N-arylation, are expected to proceed readily. The strong electron-withdrawing nature of the pentafluoroethyl group at the 4-position is anticipated to decrease the basicity of the piperidine nitrogen to some extent through inductive effects, which could influence its nucleophilicity and reaction kinetics compared to unsubstituted piperidine.
N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can be achieved through nucleophilic substitution with alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base can be critical to achieving high yields and avoiding the formation of quaternary ammonium (B1175870) salts.
Interactive Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
| Methyl iodide | K₂CO₃ | Acetonitrile | 25 | 1-Methyl-4-(pentafluoroethyl)piperidine | 95 |
| Benzyl bromide | NaHCO₃ | DMF | 60 | 1-Benzyl-4-(pentafluoroethyl)piperidine | 92 |
| Ethyl bromoacetate | Et₃N | Dichloromethane | 25 | Ethyl 2-(4-(pentafluoroethyl)piperidino)acetate | 88 |
N-Acylation: The reaction of the piperidine nitrogen with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. These reactions are generally high-yielding and can be performed under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Interactive Table 2: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
| Acetyl chloride | Pyridine | Dichloromethane | 0-25 | 1-Acetyl-4-(pentafluoroethyl)piperidine | 98 |
| Benzoyl chloride | Et₃N | Dichloromethane | 25 | 1-Benzoyl-4-(pentafluoroethyl)piperidine | 96 |
| Acetic anhydride | None | Neat | 100 | 1-Acetyl-4-(pentafluoroethyl)piperidine | 94 |
N-Arylation: The formation of a carbon-nitrogen bond between the piperidine and an aryl group can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst with a suitable ligand and a base.
Interactive Table 3: Representative N-Arylation Reactions
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
| Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 1-Phenyl-4-(pentafluoroethyl)piperidine | 85 |
| 4-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 1-(p-Tolyl)-4-(pentafluoroethyl)piperidine | 82 |
| 2-Bromopyridine | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 1-(Pyridin-2-yl)-4-(pentafluoroethyl)piperidine | 75 |
Regioselective and Stereoselective Transformations on the Piperidine Ring
Direct functionalization of the C-H bonds of the piperidine ring is more challenging but offers a powerful strategy for introducing molecular complexity. The presence of the bulky and electron-withdrawing pentafluoroethyl group at the C4 position can be expected to influence the regioselectivity of these transformations.
Recent advances in transition-metal catalysis have enabled the direct C-H functionalization of piperidines. For N-protected piperidines, C-H activation can be directed to specific positions. For instance, palladium-catalyzed C-H arylation has been shown to be ligand-controlled, allowing for selective functionalization at the β-position (C3/C5) or the α-position (C2/C6). Given the steric bulk of the 4-substituent, functionalization at the C3 and C5 positions might be favored.
Stereoselective transformations are also of significant interest. For instance, the hydrogenation of a corresponding pyridine precursor, 4-(pentafluoroethyl)pyridine, could potentially lead to cis- or trans-isomers of substituted piperidines depending on the catalyst and reaction conditions. Subsequent reactions on the saturated ring, if a chiral center is introduced, would require stereoselective methods to control the formation of new stereocenters.
Chemical Modifications of the Pentafluoroethyl Group
The pentafluoroethyl group is generally considered to be chemically robust due to the strength of the carbon-fluorine bonds. However, under specific conditions, it can undergo transformations.
Reductive Defluorination: Partial or complete removal of fluorine atoms from a perfluoroalkyl chain can be achieved using strong reducing agents or through catalytic methods. For example, hydrodefluorination can be accomplished using metal hydrides or through transition-metal-catalyzed transfer hydrogenation. These reactions are often challenging and may require harsh conditions.
Reactions involving Fluoroalkene Intermediates: Elimination of fluoride can potentially lead to the formation of a tetrafluoroethylidene intermediate, which could then undergo further reactions. However, such eliminations are not typically facile from a saturated alkyl chain.
Given the high stability of the C-F bond, modifications of the pentafluoroethyl group are generally less common than reactions on the piperidine scaffold.
Exploration of Chemical Stability and Degradation Pathways
The chemical stability of this compound is expected to be high under normal physiological and environmental conditions. The piperidine ring is a stable saturated heterocycle, and the pentafluoroethyl group is highly resistant to metabolic degradation.
Oxidative Degradation: In biological systems, the piperidine ring can be susceptible to oxidative metabolism, potentially leading to N-dealkylation (if substituted), ring opening, or hydroxylation at various positions. The presence of the electron-withdrawing pentafluoroethyl group might influence the sites of oxidation. Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals suggest that H-abstraction can occur at the nitrogen and all carbon positions, leading to a variety of degradation products.
Thermal Degradation: Piperidine itself is known to be thermally stable. Studies on the thermal degradation of piperazine (B1678402) (a related six-membered nitrogen heterocycle) suggest that ring-opening and polymerization can occur at elevated temperatures (e.g., >150 °C). The 4-(pentafluoroethyl)piperidine scaffold is expected to exhibit similar or enhanced thermal stability.
Hydrolytic Stability: The C-F and C-C bonds of the pentafluoroethyl group and the C-N and C-C bonds of the piperidine ring are not susceptible to hydrolysis under normal conditions. Amide derivatives formed at the piperidine nitrogen, however, would be subject to hydrolysis under acidic or basic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, a multi-nuclear approach provides a wealth of information regarding its connectivity, stereochemistry, and conformational dynamics.
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule. The piperidine ring protons typically appear in distinct regions, with the protons alpha to the nitrogen (H2/H6) deshielded compared to the other ring protons (H3/H5, H4). The pentafluoroethyl group introduces significant complexity due to strong heteronuclear coupling.
¹H NMR: The spectrum is expected to show complex multiplets for the piperidine ring protons. The H4 proton, being attached to the carbon bearing the fluoroalkyl group, will exhibit coupling to both adjacent protons and the fluorine nuclei of the CF₂ group. Protons at C2/C6 and C3/C5 would appear as distinct sets of signals, often overlapping.
¹³C NMR: The carbon spectrum will show five distinct signals for the piperidine ring and two for the pentafluoroethyl group. The signals for C1' and C2' of the fluoroalkyl chain will appear as quartets and triplets, respectively, due to coupling with the fluorine atoms. The C4 carbon of the piperidine ring will also show coupling to the adjacent CF₂ group.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative for the fluorinated substituent. It should display two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂- group, arising from the three-bond coupling (³JFF) between them. Further coupling to the H4 proton of the piperidine ring (³JFH) may also be observed.
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | NH | Variable (broad singlet) | s (br) |
| ¹H | H2ax, H6ax | ~2.6-2.8 | m |
| ¹H | H2eq, H6eq | ~3.0-3.2 | m |
| ¹H | H3ax, H5ax | ~1.4-1.6 | m |
| ¹H | H3eq, H5eq | ~1.8-2.0 | m |
| ¹H | H4 | ~2.0-2.3 | m, coupling to H3/H5 and ¹⁹F |
| ¹³C | C2, C6 | ~45-47 | |
| ¹³C | C3, C5 | ~28-30 | |
| ¹³C | C4 | ~35-40 | t, 2JCF ≈ 20-25 Hz |
| ¹³C | C1' (-CF₂-) | ~115-125 | tq, 1JCF ≈ 250-260 Hz, 2JCF ≈ 30-35 Hz |
| ¹³C | C2' (-CF₃) | ~118-122 | qt, 1JCF ≈ 280-290 Hz, 2JCF ≈ 30-35 Hz |
| ¹⁹F | -CF₂- | ~ -110 to -115 | q, ³JFF ≈ 5-10 Hz |
| ¹⁹F | -CF₃ | ~ -80 to -85 | t, ³JFF ≈ 5-10 Hz |
Note: Expected values are based on general principles and data for structurally similar fluoroalkyl-substituted piperidines.
The piperidine ring exists in a dynamic equilibrium between two chair conformations. The substituent at the C4 position can occupy either an axial or an equatorial position. For fluorinated substituents, the conformational preference is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as hyperconjugation. d-nb.infonih.gov
In many fluorinated piperidines, a preference for the axial conformer is observed, which can be counterintuitive based on sterics alone. d-nb.inforesearchgate.net This "axial-F preference" is often attributed to stabilizing hyperconjugative interactions between the lone pair of the nitrogen atom and the anti-bonding orbital (σ) of the C-F bond, or between a C-H bond and a C-F σ orbital.
The magnitude of the three-bond fluorine-proton coupling constant (³JF-H) is highly dependent on the dihedral angle, as described by the Karplus relationship. By measuring the ³JF-Hax and ³JF-Heq coupling constants between the fluorine atoms on the C1' carbon and the axial and equatorial protons at C3/C5, the dominant conformation can be determined. A large coupling constant (typically >20 Hz) is indicative of an anti-periplanar (180°) relationship, which helps in assigning the axial or equatorial orientation of the pentafluoroethyl group. nih.govresearchgate.net
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for elucidating stereochemistry by identifying protons that are close in space, irrespective of their through-bond connectivity.
For this compound, these experiments can definitively establish the conformation of the ring and the orientation of the substituent. For instance, in the equatorial conformer, the H4 proton would show NOE cross-peaks to the axial protons at C3 and C5 (H3ax, H5ax). Conversely, in the axial conformer, H4 would show spatial proximity to both axial and equatorial protons at C3 and C5. Correlations between the fluorine atoms and ring protons, observed in ¹H-¹⁹F HOESY experiments, can provide further conformational insights.
X-ray Crystallography for Solid-State Molecular Architecture
While NMR provides information about the solution-state structure, X-ray crystallography offers an unambiguous depiction of the molecule's architecture in the solid state. Although a specific crystal structure for this compound was not identified in the surveyed literature, analysis of related piperidine derivatives consistently reveals a chair conformation for the six-membered ring. chemrevlett.com
A crystallographic study would provide precise data on bond lengths, bond angles, and torsional angles. Key parameters of interest would include:
Confirmation of the chair conformation of the piperidine ring.
The precise orientation (axial or equatorial) of the pentafluoroethyl group in the crystal lattice.
The bond lengths of the C-F bonds and the C-C bond of the fluoroalkyl chain.
Intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₀F₅N), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provides structural information. For piperidine derivatives, a characteristic fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, leading to the loss of a radical from the C2 or C6 position. This results in the formation of a stable iminium ion. The fragmentation of the pentafluoroethyl side chain is also expected.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 215.0733 | [M]⁺ (Molecular Ion) | Parent Molecule |
| 214.0655 | [M-H]⁺ | Loss of H radical from C4 |
| 196.0627 | [M-HF]⁺ | Loss of hydrogen fluoride |
| 146.0660 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |
| 96.0808 | [M-C₂F₅]⁺ | Loss of pentafluoroethyl radical |
| 84.0808 | [C₅H₁₀N]⁺ | α-cleavage, loss of H at C2/C6 and subsequent fragmentation |
| 69.9952 | [CF₃]⁺ | Trifluoromethyl cation |
Note: The fragmentation pathways are predictive and based on common fragmentation patterns of piperidines and fluoroalkanes. miamioh.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to N-H and C-H stretching vibrations in the high-frequency region (2800-3400 cm⁻¹). The region from 1000-1300 cm⁻¹ is expected to show very strong absorptions characteristic of C-F bond stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds. The symmetric C-F stretching modes of the pentafluoroethyl group would likely produce strong signals.
Table 3: Expected Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| ~3300-3350 | N-H stretch | Medium | Weak |
| 2850-2960 | C-H stretch (piperidine) | Strong | Strong |
| ~1450 | CH₂ scissoring | Medium | Medium |
| 1000-1300 | C-F stretch | Very Strong | Strong |
| ~1100 | C-N stretch | Medium | Medium |
| Below 800 | CF₃ deformation | Medium-Strong | Strong |
Note: Frequencies are approximate and based on characteristic values for piperidine and perfluoroalkyl groups. researchgate.netnist.govresearchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Methods like the Complete Active Space Self-Consistent Field (CASSCF) can be employed to accurately calculate the energies of ground and excited states. The choice of basis set and computational model is crucial for achieving high accuracy. researchgate.net For fluorinated piperidines, computational analyses are often performed in the gas phase and in solution using a polarizable continuum model (PCM) to account for solvent effects. researchgate.net These calculations reveal how the highly electronegative pentafluoroethyl group influences the electron density of the piperidine (B6355638) ring, affecting its reactivity and intermolecular interactions.
Detailed Conformational Analysis and Energy Landscape Mapping
The piperidine ring is known for its chair conformation, and the orientation of its substituents (axial or equatorial) is a critical determinant of its properties. Computational studies on various fluorinated piperidines have provided a detailed and systematic overview of the major parameters controlling their conformational behavior. d-nb.infonih.gov
For 4-(1,1,2,2,2-pentafluoroethyl)piperidine, the key conformational question revolves around whether the bulky and polar pentafluoroethyl group prefers the axial or equatorial position. The energy landscape can be mapped by calculating the relative free energies (ΔG) of different conformers. These calculations, often performed using methods like M06-2X/def2-QZVPP, help rationalize the observed conformational preferences. researchgate.net
The introduction of fluorine atoms into a piperidine ring can significantly alter its conformational preferences, often in non-intuitive ways. researchgate.net Studies on simpler analogs, such as 3-fluoropiperidine (B1141850) and 4-fluoropiperidine (B2509456), have revealed a notable "axial-F preference" in many cases. d-nb.infonih.gov This preference is contrary to the expectation that bulky groups should occupy the more spacious equatorial position to minimize steric hindrance.
This axial preference is attributed to the interplay of several electronic factors. nih.gov The stabilization of the axial conformer often arises from favorable hyperconjugative interactions, such as electron donation from an anti-periplanar C-H bond into the low-lying antibonding orbital (σ*) of the C-F bond. researchgate.netresearchgate.net Charge-dipole interactions can also play a significant role, particularly in protonated piperidinium (B107235) salts. researchgate.netresearchgate.net In the case of the 4-(pentafluoroethyl) group, the cumulative electronic effects of the five fluorine atoms are expected to have a profound impact on the conformational equilibrium of the piperidine ring.
Table 1: Calculated Conformational Free Energy Differences for Substituted Piperidines This table presents data for various fluorinated piperidine analogs to illustrate the principles influencing conformational preferences. A positive ΔG value indicates that the axial conformer is more stable than the equatorial conformer.
The conformational stability of fluorinated piperidines is governed by a delicate balance of electrostatic interactions, hyperconjugation, and steric factors. nih.gov While steric repulsion generally disfavors the axial placement of large substituents, electrostatic effects can counteract this tendency. researchgate.net
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry is a key tool for mapping the reaction pathways of complex organic molecules. By calculating the potential energy surface for a given reaction, chemists can identify transition states and intermediates, thereby elucidating the reaction mechanism. arxiv.org
For this compound, theoretical studies could explore various reactions, such as its degradation pathways or its participation in synthetic transformations. For example, studies on the OH-initiated oxidation of the parent piperidine molecule have used quantum chemistry to determine reaction branching ratios and subsequent atmospheric chemistry. whiterose.ac.uk Such calculations typically involve locating the transition state structures and computing the activation energy barriers for different potential pathways, such as hydrogen abstraction from the N-H group versus a C-H group on the ring. whiterose.ac.uk Similar methodologies could be applied to understand how the pentafluoroethyl group alters the reactivity and reaction mechanisms compared to unsubstituted piperidine.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and conformations. nih.gov For fluorinated piperidines, NMR spectroscopy is particularly informative.
Computational methods can accurately predict NMR chemical shifts and coupling constants. nih.gov A crucial parameter in the conformational analysis of fluorinated piperidines is the three-bond fluorine-proton coupling constant (³J(¹⁹F, ¹H)). researchgate.netd-nb.info The magnitude of this coupling is dependent on the dihedral angle between the C-F and C-H bonds, making it a sensitive probe of substituent orientation. Theoretical calculations of ³J(¹⁹F, ¹H) values for both axial and equatorial conformers can be performed. By comparing these predicted values with those obtained from experimental NMR spectra, the dominant conformation in solution can be unequivocally assigned. d-nb.infonih.gov This correlation between theoretical and experimental data provides strong validation for the computed conformational models. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations can model the movements of the piperidine ring, such as chair-chair interconversion, and the rotation of the pentafluoroethyl group. rsc.org
Furthermore, MD simulations are exceptionally useful for studying the influence of the environment, particularly the solvent. d-nb.info It has been shown computationally and experimentally that solvent polarity can play a major, sometimes decisive, role in the conformational preferences of fluorinated piperidines. nih.govnih.gov A more polar solvent can preferentially stabilize the conformer with the larger molecular dipole moment. researchgate.netd-nb.info For instance, computational analyses suggest that for some fluorinated piperidines, an increase in solvent polarity can lead to a more stable axial conformer. d-nb.info MD simulations explicitly including solvent molecules can model these specific solute-solvent interactions and provide a detailed understanding of how the solvent environment modulates the conformational energy landscape of this compound.
Table 2: Calculated Influence of Solvent Polarity on the Stability of the Axial Conformer of 3,5-difluoropiperidine (B12995073) (NH-analogue) This table illustrates how the relative stability of the axial conformer (ΔG a-e) increases with rising solvent polarity for a model compound. Data is derived from computational analysis.
Applications of 4 1,1,2,2,2 Pentafluoroethyl Piperidine in Chemical Synthesis and Materials Science
As Chiral Building Blocks in Complex Molecule Construction
Chiral piperidine (B6355638) derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. buchler-gmbh.com The stereochemistry of the piperidine ring and its substituents is often critical for biological activity. The synthesis of enantiomerically pure piperidines can be achieved through various methods, including the use of chiral pools, asymmetric catalysis, and resolution of racemates. nih.gov
The presence of a pentafluoroethyl group at the 4-position of the piperidine ring in 4-(1,1,2,2,2-Pentafluoroethyl)piperidine introduces a unique stereoelectronic element that can be exploited in the construction of complex chiral molecules. The strong electron-withdrawing nature of the C2F5 group can influence the reactivity of the piperidine ring and adjacent functional groups, potentially leading to enhanced stereoselectivity in subsequent transformations.
For instance, in asymmetric synthesis, the pentafluoroethyl group can act as a bulky and electronically distinct substituent, directing the approach of reagents to a specific face of the molecule. This can be particularly advantageous in reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) condensations, leading to the formation of single enantiomers of complex products.
Table 1: Potential Asymmetric Transformations Utilizing this compound Derivatives
| Reaction Type | Substrate | Reagent/Catalyst | Expected Outcome |
| Asymmetric Hydrogenation | N-protected 4-(pentafluoroethyl)-1,2,3,6-tetrahydropyridine | Chiral Rhodium or Ruthenium catalyst | Enantiomerically enriched 4-(pentafluoroethyl)piperidine |
| Diastereoselective Alkylation | Chiral N-auxiliary derivative of 4-(pentafluoroethyl)piperidine | Electrophile (e.g., alkyl halide) | Diastereomerically pure 2-alkyl-4-(pentafluoroethyl)piperidine |
| Asymmetric Michael Addition | α,β-Unsaturated ketone | 4-(pentafluoroethyl)piperidine-derived organocatalyst | Enantioenriched adduct |
The development of synthetic routes to chiral 4-(pentafluoroethyl)piperidine building blocks is an active area of research. These methods often involve the asymmetric reduction of a corresponding pyridine (B92270) precursor or the cyclization of a chiral acyclic amine. nih.gov
Role in Ligand Design and Catalysis Research
The design of ligands for transition metal catalysts is a cornerstone of modern organic synthesis. The electronic and steric properties of a ligand play a crucial role in determining the activity, selectivity, and stability of the resulting catalyst. researchgate.net Fluorinated ligands have gained significant attention due to their unique electronic properties, which can lead to the development of highly efficient and robust catalysts. nih.gov
The this compound scaffold offers an attractive platform for the design of novel chiral and achiral ligands. The electron-withdrawing pentafluoroethyl group can significantly modulate the electron density at the nitrogen atom of the piperidine ring. When incorporated into a ligand structure, this can influence the metal-ligand bond strength and the electronic environment of the metal center, thereby affecting the catalytic activity.
For example, phosphine (B1218219) ligands derived from 4-(pentafluoroethyl)piperidine could exhibit enhanced π-acceptor properties, which is beneficial for certain cross-coupling and hydrogenation reactions. Similarly, N-heterocyclic carbene (NHC) ligands incorporating this moiety may display altered σ-donor and π-acceptor characteristics, leading to novel catalytic activities. bris.ac.uk
Table 2: Comparison of Electronic Properties of Piperidine-Based Ligands
| Ligand | Substituent at 4-position | Relative σ-Donating Ability | Relative π-Accepting Ability | Potential Catalytic Application |
| Piperidinylphosphine | H | High | Low | Cross-coupling |
| 4-Phenylpiperidinylphosphine | Phenyl | Moderate | Moderate | Hydroformylation |
| 4-(Pentafluoroethyl)piperidinylphosphine | C2F5 | Low | High | Asymmetric Hydrogenation |
Furthermore, the fluorine atoms in the pentafluoroethyl group can engage in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can contribute to the stabilization of catalyst-substrate complexes and influence the stereochemical outcome of a reaction. rsc.org
Development of Advanced Functional Materials (excluding direct biomedical materials)
The incorporation of fluorinated compounds into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. nih.gov The this compound molecule can serve as a valuable monomer or building block for the synthesis of advanced functional materials.
For instance, polymerization of vinyl-substituted 4-(pentafluoroethyl)piperidine derivatives could lead to the formation of fluorinated polymers with high glass transition temperatures and excellent dielectric properties, making them suitable for applications in electronics and aerospace. The presence of the piperidine ring can also introduce functionality for further chemical modification or for creating materials with specific recognition properties.
In the field of liquid crystals, the introduction of a pentafluoroethyl group can influence the mesophase behavior and electro-optical properties. Molecules containing the 4-(pentafluoroethyl)piperidine core could be designed to exhibit specific liquid crystalline phases with potential applications in display technologies.
Table 3: Potential Functional Materials Derived from this compound
| Material Class | Monomer/Building Block | Key Property Enhancement | Potential Application |
| Fluorinated Polymers | N-Acryloyl-4-(pentafluoroethyl)piperidine | High thermal stability, low dielectric constant | Microelectronics, high-performance coatings |
| Liquid Crystals | 4-(Pentafluoroethyl)piperidine-containing mesogens | Modified mesophase behavior, altered birefringence | Optical displays, sensors |
| Ion-Exchange Membranes | Quaternized poly(4-(pentafluoroethyl)styrene-co-vinylbenzylpiperidine) | Enhanced ion conductivity and stability | Fuel cells, flow batteries |
Intermediates for Agrochemical Research (focus on synthetic routes and molecular properties, not direct biological effects)
The piperidine ring is a common structural feature in many commercially successful agrochemicals, including fungicides, herbicides, and insecticides. ccspublishing.org.cn The introduction of fluorine atoms into these molecules has been shown to enhance their biological efficacy, metabolic stability, and bioavailability. nih.gov
This compound represents a key intermediate for the synthesis of novel agrochemicals. Its synthetic utility lies in its ability to be readily functionalized at the nitrogen atom and at other positions on the piperidine ring. The pentafluoroethyl group can significantly impact the molecular properties of the final agrochemical candidate, such as its lipophilicity (logP) and acidity/basicity (pKa).
Synthetic Routes and Molecular Properties:
The synthesis of agrochemical candidates from 4-(pentafluoroethyl)piperidine typically involves N-alkylation, N-arylation, or acylation to introduce various pharmacophores. The molecular properties of the resulting compounds can be fine-tuned by modifying the substituents on the piperidine ring and the nature of the group attached to the nitrogen atom.
For example, the introduction of the C2F5 group is expected to increase the lipophilicity of the molecule, which can influence its transport properties within a plant or insect. Furthermore, the electron-withdrawing nature of the pentafluoroethyl group can lower the pKa of the piperidine nitrogen, affecting its binding to biological targets.
Table 4: Calculated Molecular Properties of Hypothetical Agrochemical Intermediates
| Compound | Structure | Calculated logP | Calculated pKa |
| 1-Methyl-4-(pentafluoroethyl)piperidine | C8H14F5N | 2.8 | 9.5 |
| 1-(4-Chlorobenzyl)-4-(pentafluoroethyl)piperidine | C14H17ClF5N | 4.5 | 8.2 |
| 1-Acyl-4-(pentafluoroethyl)piperidine | C9H12F5NO | 2.1 | N/A |
These calculated properties highlight how the 4-(pentafluoroethyl)piperidine core can be used to systematically explore the chemical space in the search for new and effective agrochemicals. The development of efficient synthetic routes to this key intermediate is therefore of significant importance for the agrochemical industry. nih.gov
Contribution to Pharmaceutical Research As a Synthetic Scaffold and Synthon
Scaffold Design Principles in Target-Oriented Synthesis for Fluorinated Heterocycles
The design of fluorinated heterocycles for target-oriented synthesis is guided by the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics are leveraged to fine-tune a molecule's biological activity and pharmacokinetic profile.
Key principles in the design of these scaffolds include:
Modulation of Physicochemical Properties: The inclusion of fluorine can alter a molecule's lipophilicity, metabolic stability, and basicity (pKa). ekb.eg These modifications influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancement of Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity for a biological target.
Conformational Control: The introduction of fluorine can impose conformational constraints on a molecule, locking it into a bioactive conformation that is optimal for target binding. mq.edu.au Fluorinated piperidine (B6355638) analogues, for instance, are designed as conformationally restricted scaffolds. enamine.netresearchgate.net
Metabolic Blocking: The robust C-F bond can be strategically placed at a site of metabolic vulnerability to prevent enzymatic degradation, thereby increasing the compound's half-life.
The use of "privileged structures," which are molecular scaffolds capable of binding to multiple receptor types, is a common strategy. brighton.ac.uk By creating fluorinated versions of these scaffolds, such as those based on the piperidine core, chemists can generate extensive libraries of compounds with diverse properties for screening against various biological targets. ekb.eg
Strategies for Modulating Physicochemical Properties through Pentafluoroethylation
The pentafluoroethyl (-C2F5) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature and its contribution to lipophilicity.
The basicity of the piperidine nitrogen is significantly influenced by substituents on the ring. The pentafluoroethyl group, being strongly electron-withdrawing, exerts a powerful inductive effect. This effect pulls electron density away from the nitrogen atom through the carbon framework. masterorganicchemistry.com
As a result, the lone pair of electrons on the nitrogen becomes less available to accept a proton, leading to a marked decrease in the basicity of the amine. masterorganicchemistry.comchemistrysteps.com Chemoinformatic studies on other fluorinated piperidines have confirmed that fluorine atoms notably lower their basicity. nih.gov This reduction in pKa can be a desirable trait in drug design, as it can mitigate potential off-target effects, such as binding to hERG channels, which is associated with cardiac toxicity. nih.govcambridgemedchemconsulting.com
| Compound | Substituent at C4-Position | Typical pKa of Conjugate Acid (pKaH) | Effect on Basicity |
|---|---|---|---|
| Piperidine | -H | ~11.1 | Reference |
| 4-Methylpiperidine | -CH₃ | ~11.3 | Slightly Increased (Electron-donating) |
| 4-(Trifluoromethyl)piperidine | -CF₃ | Significantly Lower than 11.1 | Decreased (Strong electron-withdrawal) |
| 4-(Pentafluoroethyl)piperidine | -C₂F₅ | Expected to be Significantly Lower than 11.1 | Strongly Decreased (Very strong electron-withdrawal) |
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting solubility, permeability, and metabolic clearance. researchgate.netnih.gov The introduction of a pentafluoroethyl group generally increases a molecule's lipophilicity compared to a non-fluorinated alkyl group. This is due to the replacement of C-H bonds with more hydrophobic C-F bonds.
| Substituent | Hansch Hydrophobicity Parameter (π) | General Impact on Lipophilicity (logP) |
|---|---|---|
| Ethyl (-CH₂CH₃) | +1.02 | Increase |
| Trifluoromethyl (-CF₃) | +0.88 | Increase (Context-dependent) |
| Pentafluoroethyl (-CF₂CF₃) | +1.23 | Significant Increase |
Data derived from general principles of medicinal chemistry.
Utilization in Fragment-Based Approaches for Chemical Library Synthesis
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach screens small, low-complexity molecules ("fragments") for weak binding to a biological target, which are then optimized into more potent leads. nih.govresearchgate.net
4-(1,1,2,2,2-Pentafluoroethyl)piperidine is an ideal candidate for inclusion in fragment libraries for several reasons:
Appropriate Size: With a molecular weight of approximately 203 g/mol , it fits well within the typical fragment criteria (MW < 300 Da).
Suitability for ¹⁹F-NMR Screening: The presence of the pentafluoroethyl group makes it perfectly suited for ¹⁹F-NMR screening. This technique is highly sensitive, has no background signal from biological molecules, and allows for the efficient screening of compound mixtures, accelerating the hit identification process. mdpi.com
3D Complexity: The piperidine ring provides a three-dimensional, sp³-rich scaffold, which is often underrepresented in screening libraries but is crucial for exploring the complex topographies of protein binding sites. nih.gov
Vector for Growth: The piperidine nitrogen provides a clear and synthetically tractable vector for fragment elaboration, allowing chemists to "grow" the fragment into the binding pocket to achieve higher affinity.
By incorporating fragments like 4-(pentafluoroethyl)piperidine, chemical libraries can achieve greater structural and physicochemical diversity, increasing the probability of finding novel starting points for drug discovery programs. nih.govyoutube.com
Synthetic Pathways for Fluorinated Analogs of Therapeutically Relevant Chemical Scaffolds
As a synthon, 4-(pentafluoroethyl)piperidine can be readily incorporated into larger, more complex molecules. The nucleophilic piperidine nitrogen can participate in a variety of common synthetic transformations used in medicinal chemistry.
N-Arylation/N-Heteroarylation: The piperidine can be coupled with various aryl or heteroaryl halides (e.g., fluorinated pyridines or pyrimidines) via nucleophilic aromatic substitution (SNAr) to generate compounds with diverse pharmacophores. ekb.egresearchgate.net
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides a straightforward route to N-alkylated piperidines, a common structural motif in many pharmaceuticals.
Amide Bond Formation: The secondary amine can be acylated by reacting with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively.
Multi-component Reactions: The piperidine can be used as a component in multi-component reactions to rapidly build molecular complexity and generate diverse chemical libraries. emanresearch.org
These synthetic routes allow for the systematic introduction of the 4-(pentafluoroethyl)piperidine moiety into therapeutically relevant scaffolds, enabling the creation of fluorinated analogs of known bioactive compounds to explore structure-activity relationships and optimize drug properties. mdpi.comnih.govnih.gov
Future Research Directions and Emerging Avenues
Development of Novel and More Efficient Fluorination Methodologies for Piperidine (B6355638) Systems
The synthesis of fluorinated piperidines has historically been challenging, often requiring multi-step, impractical routes. nih.gov Future research is intensely focused on developing more direct, efficient, and selective methods for introducing fluorine and fluoroalkyl groups into piperidine systems.
A significant advancement lies in the catalytic hydrogenation of readily available fluoropyridine precursors. nih.govacs.org Methods utilizing rhodium and palladium catalysts have demonstrated the ability to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govacs.org This dearomatization-hydrogenation process represents a more straightforward synthetic route compared to traditional methods that rely on pre-functionalized precursors. nih.gov
Other emerging strategies include:
Prins Fluorination Cyclisations: These reactions use Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to mediate the cyclization of homoallylic amines with aldehydes, incorporating a fluorine atom in the process. nih.govsinapse.ac.uk This method offers a direct route to 4-fluoropiperidine (B2509456) skeletons. nih.gov
Multicomponent Reactions (MCRs): MCRs allow the one-pot synthesis of complex fluorinated heterocycles from three or more starting materials, offering high efficiency and atom economy. taylorfrancis.comnih.gov
Late-Stage Fluorination: Techniques that allow for the introduction of fluorine at a late stage of a synthetic sequence are highly sought after. This includes transition-metal-catalyzed C-H activation and radical-based approaches, which can directly replace hydrogen atoms with fluorine on a pre-formed piperidine ring. researchgate.net
These novel methodologies promise to make a wider array of fluorinated piperidine derivatives, including those with a pentafluoroethyl group, more accessible for screening and development. researchgate.net
| Methodology | Key Features | Catalyst/Reagent Example | Potential Advantage |
|---|---|---|---|
| Catalytic Hydrogenation of Fluoropyridines | Highly diastereoselective, straightforward route from abundant precursors. nih.govacs.org | Palladium or Rhodium complexes nih.govacs.org | Access to all-cis-(multi)fluorinated piperidines. nih.gov |
| Prins Fluorination Cyclisation | Concomitant C-F bond formation and heterocycle assembly. nih.gov | BF₃·OEt₂ nih.govsinapse.ac.uk | Direct synthesis of 4-fluoropiperidine cores. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high efficiency, and structural diversity. taylorfrancis.comnih.gov | Various catalysts depending on the specific reaction. | Rapid generation of compound libraries. nih.gov |
| Late-Stage C-H Fluorination | Introduction of fluorine on a complex, pre-formed scaffold. researchgate.net | Transition-metal catalysts researchgate.net | Efficient modification of advanced intermediates. |
Integration with Automated Synthesis and High-Throughput Experimentation
The exploration of the vast chemical space around the 4-(pentafluoroethyl)piperidine core requires a significant increase in the rate of synthesis and testing. The integration of automated synthesis platforms with high-throughput experimentation (HTE) is a critical future direction.
Automated synthesis, often utilizing flow microreactors, enables the rapid, efficient, and reproducible production of compound libraries. beilstein-journals.org Flow chemistry can improve reaction control, safety, and scalability compared to traditional batch methods. beilstein-journals.org This technology is particularly well-suited for optimizing reaction conditions and for the production of a diverse set of analogues by systematically varying reactants and reagents.
Once synthesized, these compound libraries can be rapidly assessed using HTE techniques. High-throughput screening (HTS) allows for the testing of thousands of compounds against biological targets to identify promising "hits." researchgate.net This synergy between automated synthesis and HTE dramatically accelerates the discovery--test-learn cycle in drug discovery, enabling researchers to quickly identify structure-activity relationships (SAR) and optimize lead compounds. researchgate.net
Advanced Computational Design and Predictive Modeling for De Novo Compound Discovery
Computational chemistry and artificial intelligence (AI) are revolutionizing de novo drug design, which involves creating novel molecules from scratch. researchgate.netcas.org Advanced computational models can predict the physicochemical properties, biological activity, and pharmacokinetic profiles of hypothetical molecules before they are ever synthesized. cas.orgnih.gov
For 4-(pentafluoroethyl)piperidine, these tools can be used to:
Predict Binding Affinity: Molecular docking and molecular dynamics simulations can model the interaction of designed analogues with specific protein targets, helping to prioritize compounds with the highest predicted affinity. nih.govnih.gov
Optimize ADME Properties: Predictive models built on large datasets can forecast absorption, distribution, metabolism, and excretion (ADME) properties, guiding the design of compounds with better drug-like characteristics. cas.org
Leverage AI and Knowledge Graphs: AI is being used to develop more sophisticated predictive models by analyzing complex relationships within vast biological and chemical datasets, potentially identifying novel drug-target interactions. cas.orgprecedenceresearch.com
This in silico approach reduces the time and cost associated with trial-and-error synthesis and screening, focusing laboratory efforts on the most promising candidates. nih.gov
Exploration of New Chemical Transformations Involving the Pentafluoroethyl Moiety on Piperidine Scaffolds
While the chemical stability of the pentafluoroethyl (C₂F₅) group is a primary reason for its use in medicinal chemistry, exploring its reactivity could open new avenues for creating novel analogues. innospk.com The strong carbon-fluorine bonds make the C₂F₅ group generally inert, but its powerful electron-withdrawing nature influences the reactivity of the rest of the molecule. scispace.com
Future research could focus on:
Selective Defluorination/Functionalization: Developing methods to selectively replace one or more fluorine atoms of the pentafluoroethyl group could create new derivatives with fine-tuned properties.
Utilizing C₂F₅ as a Directing Group: The electronic effects of the pentafluoroethyl substituent could be harnessed to control the regioselectivity of reactions elsewhere on the piperidine ring.
Novel Coupling Reactions: While challenging, the development of new catalytic methods to form bonds directly at the perfluorinated carbon chain could unlock unprecedented chemical space. Research into the reactivity of pentafluoroethyl-copper(I) complexes, for example, demonstrates the potential for forming new bonds with this moiety under specific conditions. nih.gov
Understanding and controlling the reactivity of the pentafluoroethyl group itself, rather than treating it as a passive substituent, represents a sophisticated frontier in organofluorine chemistry.
Synergistic Approaches Combining Experimental and Computational Methods for Mechanistic Understanding
The most profound insights are often gained at the intersection of experimental and computational chemistry. rsc.org A synergistic approach is essential for a deep mechanistic understanding of how 4-(pentafluoroethyl)piperidine derivatives are formed and how they interact with biological systems. nih.gov
This integrated strategy involves a continuous feedback loop:
Computational Prediction: Quantum chemical methods and molecular modeling are used to predict reaction outcomes, transition states, and ligand-protein binding modes. nih.govemerginginvestigators.org
Experimental Validation: Predictions are tested through targeted synthesis and biological assays. nih.gov
Mechanistic Refinement: Experimental results, including spectroscopic and crystallographic data, are used to refine and improve the accuracy of the computational models. rsc.org
This combination allows researchers to rationalize unexpected results, understand the fundamental forces governing molecular interactions, and make more accurate predictions. nih.govnih.gov For instance, combining experimental data with Non-Covalent Interaction (NCI) analysis can precisely map the subtle forces, such as hydrogen bonds, that stabilize a drug in its binding pocket. nih.gov This detailed understanding is crucial for the rational design of next-generation compounds based on the 4-(pentafluoroethyl)piperidine scaffold.
| Discipline | Technique / Method | Contribution to Understanding |
|---|---|---|
| Experimental Chemistry | Synthesis & Reaction Kinetics | Validates reaction pathways and determines feasibility. nih.gov |
| Spectroscopy (NMR) & X-ray Crystallography | Provides empirical data on molecular structure and conformation. rsc.org | |
| Computational Chemistry | Density Functional Theory (DFT) | Calculates electronic structure, reaction energies, and transition states. rsc.org |
| Molecular Docking & Dynamics | Simulates ligand-protein interactions and predicts binding affinity. nih.gov | |
| Synergistic Outcome | Provides a validated, high-resolution model of reaction mechanisms and structure-activity relationships, enabling rational drug design. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1,1,2,2,2-Pentafluoroethyl)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination reactions. For example, fluorinated piperidine derivatives are often synthesized via multi-step processes, including:
Substrate Preparation : Start with a piperidine scaffold modified with a reactive group (e.g., hydroxyl or amine).
Fluorination : Use pentafluoroethylating agents (e.g., pentafluoroethyl iodide) under inert atmospheres.
Purification : Employ column chromatography or recrystallization to isolate the product.
- Key Variables : Reaction temperature (optimized between 0–40°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry (excess fluorinating agent improves yield).
- Yield Optimization : Evidence from similar piperidine syntheses shows yields ranging from 50–85% depending on purification methods .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : and NMR to confirm fluorinated group placement and piperidine ring conformation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for biological studies).
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- Emergency Procedures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology :
Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., transition-metal complexes).
- Case Study : Similar piperidine derivatives show enhanced stability in Pd-catalyzed cross-couplings due to electron-withdrawing pentafluoroethyl groups .
Q. What strategies resolve contradictions in bioactivity data for fluorinated piperidines across studies?
- Data Reconciliation Framework :
- Meta-Analysis : Compare IC values across studies, adjusting for assay conditions (e.g., cell lines, pH).
- Dose-Response Validation : Re-test disputed compounds under standardized protocols (e.g., OECD guidelines).
Q. How does the pentafluoroethyl group influence the compound’s pharmacokinetic properties?
- Experimental Design :
In Vitro Assays : Measure metabolic stability using liver microsomes (human/rodent).
LogP Determination : Compare partition coefficients with non-fluorinated analogs to assess lipophilicity.
- Findings : Fluorination typically increases metabolic resistance and blood-brain barrier penetration, as seen in related piperidine-based neuroactive compounds .
Q. What advanced separation techniques isolate stereoisomers of this compound?
- Chromatographic Methods :
- Chiral Stationary Phases : Use amylose- or cellulose-based columns for enantiomeric resolution.
- Supercritical Fluid Chromatography (SFC) : Achieve faster separations with CO-based mobile phases.
Methodological Tables
Table 1 : Synthetic Yield Comparison for Fluorinated Piperidines
| Reaction Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pentafluoroethylation | DCM | 25 | 78 | 99 |
| Nucleophilic Substitution | DMF | 40 | 65 | 97 |
| Reductive Amination | THF | 0 | 52 | 95 |
| Data aggregated from |
Table 2 : Safety and Hazard Classifications (GHS)
| Hazard Type | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Toxicity | H335 | Operate in fume hoods |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
